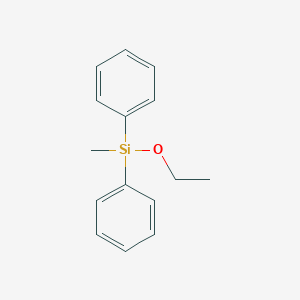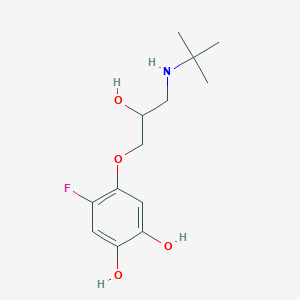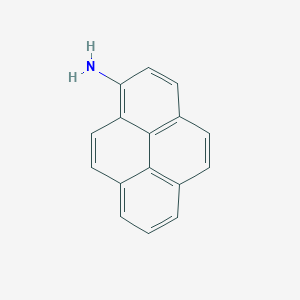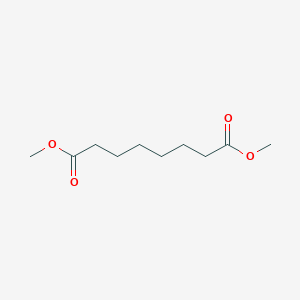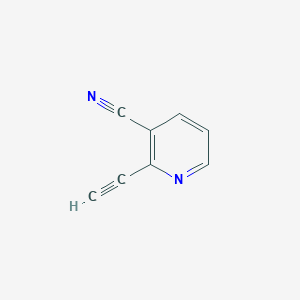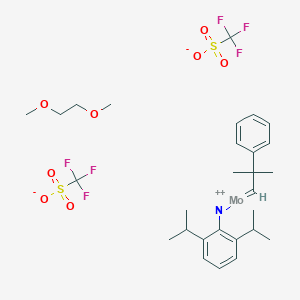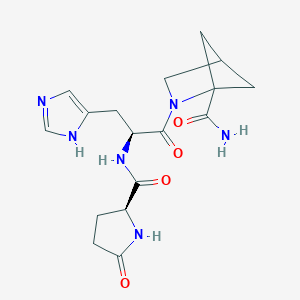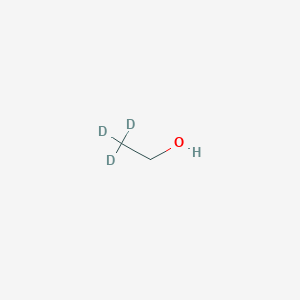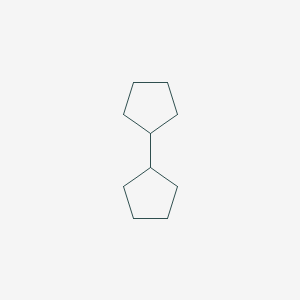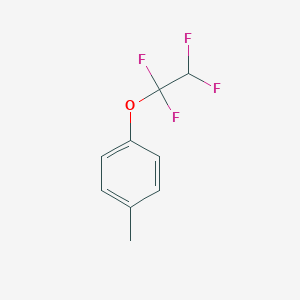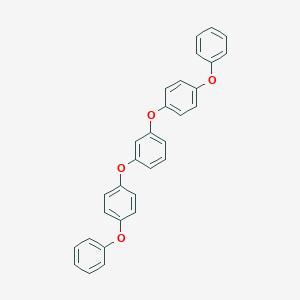
1,3-Bis(4-phenoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-phenoxyphenoxy)benzene, also known as BPPB, is a chemical compound that belongs to the family of bisphenoxyaryls. This compound has gained significant attention due to its unique properties, making it an essential component in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene is not well understood. However, studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has a high affinity for certain receptors in the body, which may be responsible for its various physiological effects.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have several biochemical and physiological effects. Studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,3-Bis(4-phenoxyphenoxy)benzene in lab experiments is its unique properties. 1,3-Bis(4-phenoxyphenoxy)benzene has a high melting point and is highly stable, making it an ideal compound for use in various experiments. However, one of the limitations of using 1,3-Bis(4-phenoxyphenoxy)benzene is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,3-Bis(4-phenoxyphenoxy)benzene. One of the significant areas of research is the development of new liquid crystal materials using 1,3-Bis(4-phenoxyphenoxy)benzene as a component. Additionally, further studies are needed to understand the mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene and its potential use in the treatment of various diseases.
In conclusion, 1,3-Bis(4-phenoxyphenoxy)benzene is a unique compound that has gained significant attention in various scientific research studies. Its diverse applications and unique properties make it an essential component in the development of various electronic devices and the study of various diseases. Further research is needed to understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-phenoxyphenoxy)benzene is a complex process that involves several steps. One of the most common methods of synthesizing 1,3-Bis(4-phenoxyphenoxy)benzene is through the reaction between 4-bromophenol and 4-phenoxyphenol in the presence of a base. This reaction results in the formation of 1,3-Bis(4-phenoxyphenoxy)benzene, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1,3-Bis(4-phenoxyphenoxy)benzene has been extensively studied for its diverse applications in scientific research. One of the significant applications of 1,3-Bis(4-phenoxyphenoxy)benzene is in the field of liquid crystal research. It is used as a component in the synthesis of liquid crystals, which are widely used in various electronic devices such as televisions and computer screens. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Propiedades
Número CAS |
1638-12-6 |
|---|---|
Nombre del producto |
1,3-Bis(4-phenoxyphenoxy)benzene |
Fórmula molecular |
C30H22O4 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1,3-bis(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-8-23(9-4-1)31-25-14-18-27(19-15-25)33-29-12-7-13-30(22-29)34-28-20-16-26(17-21-28)32-24-10-5-2-6-11-24/h1-22H |
Clave InChI |
KYSKNYFGWVBAOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Otros números CAS |
1638-12-6 |
Sinónimos |
1,3-bis(4-phenoxyphenoxy)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



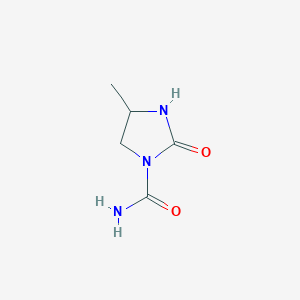
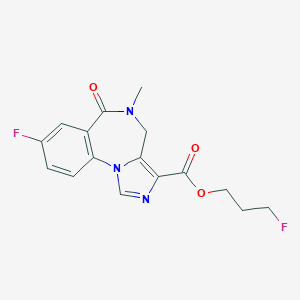
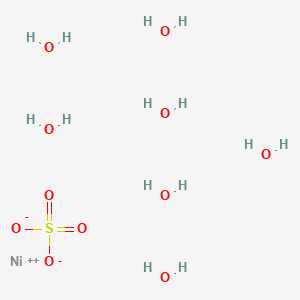
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
